molecular formula C15H21N3O3 B1396711 tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate CAS No. 1197294-84-0

tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B1396711
CAS No.: 1197294-84-0
M. Wt: 291.35 g/mol
InChI Key: ZDLAEYGQLPLNTP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate (CAS: Not explicitly provided; molecular formula: C₁₅H₂₁N₃O₃, molecular weight: 291.35) is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a pyridine ring substituted with a formyl group at the 6-position . This compound is critical in medicinal chemistry as a versatile intermediate, particularly for further functionalization via the aldehyde moiety, enabling the synthesis of Schiff bases or nucleophilic addition products. Its structural framework is common in drug discovery, where the Boc group enhances solubility and stability during synthetic workflows.

Properties

IUPAC Name

tert-butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)16-10-13/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLAEYGQLPLNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165184
Record name 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197294-84-0
Record name 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197294-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 4-(6-cyano-3-pyridinyl)-1-piperazinecarboxylic acid tert-butyl ester

One of the primary routes to synthesize tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate is by selective reduction of the corresponding nitrile precursor:

  • Starting Material: 1-Piperazinecarboxylic acid, 4-(6-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester
  • Reagent: Diisobutylaluminium hydride (DIBAL-H) in toluene
  • Conditions: The reaction is performed at low temperature (-78 °C) for approximately 1.5 hours to ensure selective reduction of the nitrile group to the aldehyde without over-reduction to the amine or alcohol.
  • Workup: Quenching with 1M hydrochloric acid, followed by extraction with dichloromethane, drying over anhydrous magnesium sulfate, and purification by silica gel column chromatography (ethyl acetate:hexane = 2:3).
  • Yield: Approximately 50.4% of the target aldehyde product as a slightly yellow solid.
Parameter Details
Reagent DIBAL-H (1.5 M in toluene)
Temperature -78 °C
Reaction Time 1.5 hours
Workup Acid quench, extraction, drying
Purification Silica gel chromatography
Yield 50.4%

This method is referenced in WO2009/145360 and chemical synthesis databases.

Photocatalytic One-Step Synthesis from 2-Aminopyridine Derivatives

A novel, environmentally friendly method involves a one-step photocatalytic synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which can be subsequently converted to the aldehyde form by oxidation:

  • Starting Materials: 2-Aminopyridine, piperazine-1-tert-butyl formate
  • Catalyst: Acridine salt as a visible light photocatalyst
  • Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO derivative)
  • Solvent: Anhydrous dichloroethane
  • Reaction Conditions:
    • Oxygen atmosphere (reaction environment replaced with oxygen three times)
    • Blue LED irradiation for 10 hours
  • Workup: Filtrate drying by rotary evaporation and purification by column chromatography
  • Yield: High yield of 95% of the tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a colorless white solid
Parameter Details
Photocatalyst Acridine salt (0.1 eq)
Oxidant 2,2,6,6-Tetramethylpiperidine-N-oxide (0.5 eq)
Solvent Anhydrous dichloroethane (2 mL per 0.2 mmol substrate)
Atmosphere Oxygen (replaced 3 times)
Light Source Blue LED
Reaction Time 10 hours
Yield 95%

This method is advantageous due to its one-step synthesis, reduced byproducts, environmental safety (no heavy metals), and cost-effectiveness.

Aspect DIBAL-H Reduction Method Photocatalytic One-Step Method
Starting Material Nitrile precursor 2-Aminopyridine + piperazine-1-tert-butyl formate
Reaction Type Selective chemical reduction Photocatalytic coupling and oxidation
Catalyst/Reagents DIBAL-H Acridine salt photocatalyst, TEMPO derivative
Conditions Low temperature (-78 °C), inert atmosphere Oxygen atmosphere, blue LED irradiation
Reaction Time ~1.5 hours 10 hours
Yield ~50.4% ~95%
Environmental Impact Uses strong reducing agent, low temp Mild, metal-free, environmentally friendly
Complexity Multi-step workup and purification One-step synthesis, simpler handling
  • The DIBAL-H reduction is classical and well-established but requires careful temperature control to prevent over-reduction. The yield is moderate due to side reactions and purification losses.

  • The photocatalytic method represents a modern green chemistry approach, significantly shortening the synthetic route and improving yield. The use of visible light and oxygen as oxidant avoids hazardous reagents and heavy metals, aligning with sustainable synthesis principles.

  • The photocatalytic process requires specific equipment (blue LED light source) and careful control of oxygen content but offers superior selectivity and scalability potential.

  • Both methods require purification by column chromatography to isolate the pure this compound or its precursors.

Method Reagents & Catalysts Conditions Yield (%) Advantages Disadvantages
DIBAL-H Reduction DIBAL-H, HCl quench -78 °C, 1.5 h 50.4 Selective nitrile to aldehyde Low temp, moderate yield
Photocatalytic Synthesis Acridine salt, TEMPO derivative, O2, blue LED RT, 10 h, oxygen atmosphere 95 One-step, green, high yield Requires light source, longer time

The preparation of this compound can be efficiently achieved by either classical selective reduction of nitrile precursors using diisobutylaluminium hydride or by innovative photocatalytic one-step coupling methods. The photocatalytic approach offers superior yield and environmental benefits, representing a significant advancement in synthetic methodology for this compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: 4-(6-carboxypyridin-3-yl)piperazine-1-carboxylate.

    Reduction: 4-(6-hydroxymethylpyridin-3-yl)piperazine-1-carboxylate.

    Substitution: Products vary based on the substituents introduced to the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Intermediate in Drug Synthesis

One of the primary applications of tert-butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate is as an intermediate in the synthesis of palbociclib, a drug approved for the treatment of hormone receptor-positive breast cancer. The compound facilitates the formation of key structural components required for the bioactivity of palbociclib, enhancing its therapeutic efficacy against cancer cells .

1.2 Anticancer Activity

Research indicates that derivatives of piperazine compounds, including this compound, exhibit promising anticancer properties. The incorporation of pyridine and piperazine moieties has been linked to improved interaction with biological targets involved in cell proliferation and survival pathways, making these compounds valuable in anticancer drug development .

Synthesis Methodologies

2.1 Photocatalytic Synthesis

Recent advancements have introduced photocatalytic methods for synthesizing this compound. This method utilizes visible light and specific photocatalysts to enhance reaction efficiency and reduce environmental impact compared to traditional synthetic routes. The process involves combining 2-aminopyridine with piperazine derivatives under light irradiation, yielding high purity and yield while minimizing byproducts .

2.2 Green Chemistry Approaches

The shift towards sustainable chemistry has prompted the exploration of greener synthesis routes for this compound. The use of non-toxic reagents and solvents, along with photocatalysis, aligns with green chemistry principles, making the production process more environmentally friendly .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The piperazine ring provides a scaffold for binding to specific biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate with derivatives differing in substituents, stereochemistry, and functional groups. Key differences in reactivity, applications, and physicochemical properties are highlighted.

Structural Isomers and Positional Variants

  • tert-Butyl 4-(2-formylpyridin-3-yl)piperazine-1-carboxylate (CAS: 104958)
    • Key Difference : The formyl group is at the 2-position of the pyridine ring instead of the 6-position.
    • Impact : Altered electronic distribution and steric hindrance may affect nucleophilic attack sites. The 6-formyl isomer is more reactive in coupling reactions due to reduced steric constraints .

Substituent Modifications on the Pyridine Ring

Compound Name Substituent(s) Molecular Weight CAS Number Key Properties
This compound 6-formyl 291.35 - High reactivity for aldehyde-based conjugation; intermediate for bioactive molecules
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate 6-amino 278.36 571188-59-5 Nucleophilic amine group enables peptide coupling; lower toxicity (GHS classification: non-hazardous)
tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate 6-chloro, 3-nitro 342.78 474330-06-8 Electron-withdrawing groups enhance electrophilicity; higher toxicity (GHS Category 2A/3)
tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate 3-cyano, 6-phenyl 361.42 946385-51-9 Cyano group increases rigidity; phenyl enhances lipophilicity for CNS-targeting applications

Stereochemical and Cyclic Modifications

  • tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) Key Difference: Cyclohexyl ring with dibenzylamino substituent and stereospecific (1R,4R) configuration. Impact: Improved binding affinity to chiral targets (e.g., GPCRs) compared to non-stereospecific analogs .

Functional Group-Driven Reactivity

  • Formyl Group : Enables condensation reactions (e.g., with hydrazines to form hydrazones) for bioconjugation .
  • Amino Group: Facilitates amide bond formation; used in synthesizing kinase inhibitors .
  • Nitro Group : Serves as a precursor for amines via reduction; however, introduces handling hazards (explosivity risk) .

Biological Activity

tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and related case studies.

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 571188-59-5
  • Physical Form : Solid

The compound is recognized as an intermediate in the synthesis of various anticancer agents, particularly those targeting cyclin-dependent kinases (CDKs). Its structure allows it to interact with biological targets involved in cell cycle regulation, thereby inhibiting tumor growth. The presence of the pyridine ring contributes to its ability to form hydrogen bonds with target proteins, enhancing its biological activity.

Anticancer Properties

Studies have shown that this compound exhibits promising anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5CDK inhibition leading to G1 phase arrest
A549 (Lung)10.0Induction of apoptosis through caspase activation
HeLa (Cervical)15.0Inhibition of DNA synthesis

These results indicate that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Study on MCF-7 Breast Cancer Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability.
    • Flow cytometry analysis revealed an increase in the percentage of cells in the G1 phase, indicating cell cycle arrest.
  • In Vivo Efficacy :
    • In a murine model of lung cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
    • Histological analysis showed decreased mitotic activity and increased apoptosis within tumor tissues.

Toxicity Profile

While the compound shows promise as an anticancer agent, its toxicity must be carefully evaluated. Preliminary studies indicate that it may exhibit cytotoxic effects at high concentrations:

Toxicity Endpoint Observation
Acute ToxicityToxic if swallowed (H301)
Skin IrritationMild irritation potential (H315)
Respiratory IrritationMay cause respiratory issues (H335)

Q & A

Q. Q1. What are the common synthetic routes for tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate, and how is the reaction progress monitored?

A1. A widely used method involves Suzuki-Miyaura cross-coupling between tert-butyl piperazine boronic ester derivatives and halogenated pyridine precursors. For example, tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate can undergo palladium-catalyzed coupling with formyl-containing reagents under microwave irradiation (100°C, 3 hours) to introduce the formyl group . Reaction progress is monitored via LCMS (e.g., m/z 372.2 [M+H]+) and ¹H NMR to confirm the disappearance of starting materials (e.g., bromopyridine δ 8.33 ppm) and emergence of formyl proton signals (δ 9.8–10.2 ppm) .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical?

A2. X-ray crystallography is the gold standard for confirming molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 6.0568 Å, α = 88.852°) resolve bond angles and torsion angles critical for piperazine ring conformation . NMR (¹H, ¹³C) identifies functional groups, such as the tert-butyl singlet at δ 1.46 ppm and formyl proton resonance . FT-IR verifies carbonyl stretches (C=O at ~1680 cm⁻¹) and formyl C-H stretches (~2820 cm⁻¹) .

Advanced Synthetic Optimization

Q. Q3. How can reaction conditions be optimized to improve yields in palladium-catalyzed couplings?

A3. Key parameters include:

  • Catalyst loading : Tetrakis(triphenylphosphine)palladium(0) at 10 mol% ensures efficient coupling without excessive Pd residues .
  • Solvent system : Toluene/ethanol (5:2 v/v) with aqueous Na₂CO₃ enhances solubility of boronic esters and minimizes side reactions .
  • Heating method : Microwave irradiation (vs. conventional heating) reduces reaction time from 12 hours to 3 hours, improving yield from 70% to 91% .

Q. Q4. What strategies mitigate byproduct formation during formylation?

A4. Byproducts like over-oxidized carboxylic acids or dimers arise from excessive formylating agents. Strategies include:

  • Controlled stoichiometry : Limiting formylating reagents to 1.1 equivalents .
  • Low-temperature workup : Quenching reactions at 0°C to prevent formyl group degradation .
  • Purification : Silica gel chromatography (ethyl acetate/petroleum ether gradient) separates polar byproducts .

Functional Group Reactivity

Q. Q5. What is the reactivity profile of the formyl group in this compound, and how is it exploited in downstream modifications?

A5. The formyl group undergoes nucleophilic additions (e.g., with amines to form imines) and reductions (e.g., NaBH₄ to hydroxymethyl derivatives). For example, condensation with hydrazines generates hydrazones, useful in synthesizing heterocyclic scaffolds . Protection strategies (e.g., acetal formation) prevent undesired reactions during multi-step syntheses .

Q. Q6. How does the piperazine ring influence regioselectivity in substitution reactions?

A6. The piperazine nitrogen’s basicity (pKa ~9.5) directs electrophilic attacks. For instance, N-alkylation occurs preferentially at the less hindered nitrogen, while N-acylation favors the more nucleophilic site. Steric effects from the tert-butyl group further modulate reactivity .

Data Contradictions and Resolution

Q. Q7. How are discrepancies in spectral data (e.g., NMR vs. crystallography) resolved?

A7. Discrepancies often arise from dynamic effects (e.g., rotational barriers in NMR timescales) or polymorphism in crystals. For example, NMR may show averaged signals for flexible piperazine rings, while X-ray structures reveal specific conformations. VT-NMR (variable temperature) or DFT calculations reconcile such differences by modeling energy barriers .

Q. Q8. Why might synthetic batches show varying bioactivity despite identical LCMS/NMR data?

A8. Subtle stereochemical impurities (e.g., <2% enantiomers) or residual solvents (e.g., DMF) can alter biological activity. Chiral HPLC and GC-MS are critical for detecting these .

Applications in Drug Discovery

Q. Q9. How is this compound used as a kinase inhibitor precursor?

A9. The formyl group serves as a handle for Schiff base formation with aminopyrimidine moieties, common in kinase-binding scaffolds. For example, coupling with 6-bromo-8-cyclopentylpyridopyrimidine derivatives yields potent kinase inhibitors (IC₅₀ < 50 nM) .

Q. Q10. What role does the tert-butyl group play in pharmacokinetic optimization?

A10. The tert-butyl group enhances metabolic stability by shielding labile piperazine carbamates from esterase cleavage. It also improves log P by ~1.5 units, enhancing membrane permeability .

Safety and Handling

Q. Q11. What safety precautions are required when handling this compound?

A11. Key precautions include:

  • PPE : Nitrile gloves, respiratory protection (N95 masks), and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size <10 µm) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water (risk of exothermic decomposition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate

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